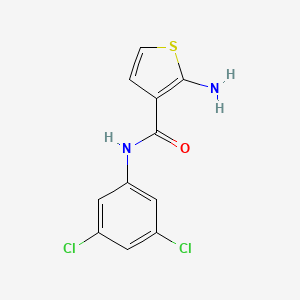

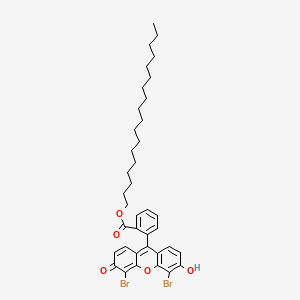

![molecular formula C12H10O4 B1353176 6,7-dihydroxy-2,3-dihydrocyclopenta[c]chromen-4(1H)-one CAS No. 50624-08-3](/img/structure/B1353176.png)

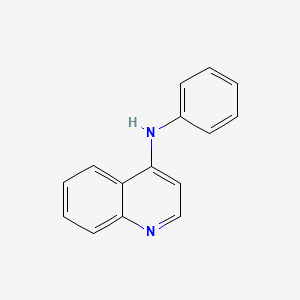

6,7-dihydroxy-2,3-dihydrocyclopenta[c]chromen-4(1H)-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

This would typically include the compound’s systematic name, any common names, its molecular formula, and its structure.

Synthesis Analysis

This involves detailing the methods used to synthesize the compound, including the starting materials, the type of reaction, and the conditions under which the reaction is carried out.Molecular Structure Analysis

This involves examining the compound’s molecular geometry, bond lengths and angles, and electronic structure, often using techniques such as X-ray crystallography or spectroscopy.Chemical Reactions Analysis

This involves studying the reactions the compound undergoes, including its reactivity, the conditions under which it reacts, and the products of its reactions.Physical And Chemical Properties Analysis

This involves detailing the compound’s physical properties (such as melting point, boiling point, and solubility) and chemical properties (such as acidity/basicity, redox potential, and reactivity).Applications De Recherche Scientifique

-

Organic & Biomolecular Chemistry

- A new and metal-free approach to the synthesis of substituted 6H-benzo[c]chromenes has been developed . This three-step synthetic sequence starts from variously substituted salicylaldehydes and α,β-unsaturated carbonyl compounds to form the chromene core . The de novo ring-forming key step is based on a highly regioselective intermolecular Diels–Alder cycloaddition between 3-vinyl-2H-chromenes and methyl propiolate, followed by oxidative aromatization of the cyclohexadiene cycloadduct intermediate to obtain the final products in good yields (up to 94% over two steps) .

- The mechanism, investigated by DFT calculations, was confirmed to be concerted through a slightly asynchronous transition state .

-

Pharmaceutical Research

- A compound similar to the one you mentioned, (2R,3R)-2-(3,4-dihydroxyphenyl)chroman-3-yl-3,4,5-trihydroxy benzoate, has been identified as a potential inhibitor of SARS-CoV-2 targets . This was achieved through a systematic molecular modelling approach .

- The selected 132 phytochemicals were virtually screened using a structure-based in silico technique against the main protease (Mpro) of SARS-CoV-2 . Six compounds were selected based on the LibDock scores and further subjected to induced fit docking .

- The molecular docking results reveal that a gallocatechin analogue (GC-2) namely (2R,3R)-2-(3,4-dihydroxyphenyl)chroman-3-yl-3,4,5-trihydroxy benzoate has shown potential to inhibit multiple targets of SARS-CoV-2 .

Safety And Hazards

This involves detailing any known hazards associated with the compound, such as toxicity, flammability, or environmental impact, as well as appropriate safety precautions for handling and disposal.

Orientations Futures

This involves discussing potential areas for further research, such as new synthetic methods, potential applications, or unanswered questions about the compound’s properties or behavior.

Propriétés

IUPAC Name |

6,7-dihydroxy-2,3-dihydro-1H-cyclopenta[c]chromen-4-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10O4/c13-9-5-4-7-6-2-1-3-8(6)12(15)16-11(7)10(9)14/h4-5,13-14H,1-3H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DFXAPFLDYOBSDI-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(C1)C(=O)OC3=C2C=CC(=C3O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20417515 |

Source

|

| Record name | 6,7-dihydroxy-2,3-dihydro-1H-cyclopenta[c]chromen-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20417515 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

218.20 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6,7-dihydroxy-2,3-dihydrocyclopenta[c]chromen-4(1H)-one | |

CAS RN |

50624-08-3 |

Source

|

| Record name | 6,7-dihydroxy-2,3-dihydro-1H-cyclopenta[c]chromen-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20417515 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

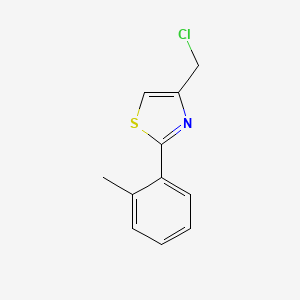

![(E)-2-benzoyl-3-{1-[(2-chloro-1,3-thiazol-5-yl)methyl]-1H-pyrrol-2-yl}-2-propenenitrile](/img/structure/B1353096.png)

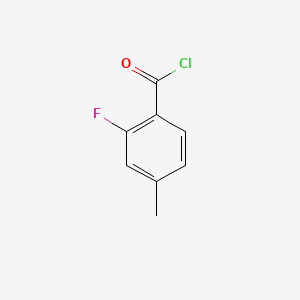

![[(4-Morpholin-4-yl-3-nitrophenyl)methylideneamino] 4-fluorobenzoate](/img/structure/B1353117.png)

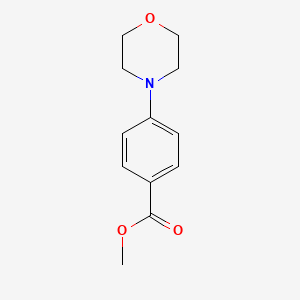

![2,3-Dihydrospiro[indene-1,3'-pyrrolidine]-2',5'-dione](/img/structure/B1353120.png)

![methyl 2-{[4-[(methoxyimino)methyl]-1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]sulfanyl}benzenecarboxylate](/img/structure/B1353123.png)

![6-Chloromethyl-2,3-dihydro-benzo[1,4]dioxine](/img/structure/B1353130.png)